7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride
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Overview
Description
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride is a chemical compound with the molecular formula C7H5BrO3S It is a brominated derivative of thieno[3,4-b][1,4]dioxine, which is a heterocyclic compound containing sulfur and oxygen atoms in its ring structure
Scientific Research Applications
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride typically involves the bromination of 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thieno[3,4-b][1,4]dioxine derivatives, while oxidation can produce sulfoxides or sulfones.
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3,4-ethylenedioxythiophene-5-carboxaldehyde
- 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde
Uniqueness
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride is unique due to its specific bromination pattern and the presence of both sulfur and oxygen atoms in its ring structure.
Properties
IUPAC Name |
5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-7-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO3S/c8-6-4-3(11-1-2-12-4)5(13-6)7(9)10/h1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWLFXZZOQUASX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(SC(=C2O1)C(=O)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594642 |
Source
|
Record name | 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886851-53-2 |
Source
|
Record name | 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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